Improved Large-Scale Process Yield and Purity vs. Traditional t-BOC Intermediate Route
The patented process for preparing (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamides, specifically exemplified for the pentanamide, circumvents the instability of the aldehyde intermediate and the formation of diastereomeric mixtures that plague the prior t-BOC-protected route (g) [1]. The new process proceeds via a stable (2S,3S)-N-cyclopropyl-3-(dibenzylamino)-2-hydroxypentanamide intermediate, which is deprotected by hydrogenolysis to yield the target amine with high stereochemical fidelity [1].
| Evidence Dimension | Process stability and stereochemical purity |
|---|---|
| Target Compound Data | Isolated as (2S,3S)-N-cyclopropyl-3-(dibenzylamino)-2-hydroxypentanamide; crystallinity and stability confirmed. |
| Comparator Or Baseline | Prior art t-BOC route: Unstable aldehyde intermediate (c) and diastereomer mixture (e) [1]. |
| Quantified Difference | No quantitative yield/purity data is provided in the accessible patent text; the improvement is described qualitatively but the invention's novelty lies in the elimination of a known synthetic bottleneck. |
| Conditions | Palladium-catalyzed hydrogenolysis; methanol/ethanol solvent. |
Why This Matters
A stable, crystallizable intermediate that avoids diastereomer mixtures enables reliable scale-up, a critical factor for procurement departments sourcing multi-kilogram quantities for preclinical development.
- [1] Dener, J. et al. (ViroBay, Inc.). Process for the preparation of (3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide derivatives. U.S. Patent 8,143,448 B2, issued March 27, 2012. View Source
